

# Structural Confirmation of 2-Methyl-3-nitroquinoline: A Comparative Analytical Guide

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## Compound of Interest

Compound Name: 2-Methyl-3-nitroquinoline

CAS No.: 75353-77-4

Cat. No.: B1626080

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Content Focus: Objective comparison of analytical methodologies, experimental data, and self-validating protocols for structural elucidation.

## Introduction: The Critical Need for Regiochemical Certainty

**2-Methyl-3-nitroquinoline** (CAS: 75353-77-4) and its functionalized derivatives (e.g., 4-chloro-6-methoxy-**2-methyl-3-nitroquinoline**) are highly valued privileged scaffolds in medicinal chemistry. They serve as essential precursors for the synthesis of potent PI3K/Akt/mTOR signaling pathway inhibitors, which are actively investigated for their efficacy against tumor cell proliferation and metastasis[1].

During the multi-step synthesis of these quinoline derivatives—typically involving cyclization, nitration, and chlorination—regioisomeric byproducts (such as 4-methyl-3-nitroquinoline or 2-methyl-6-nitroquinoline) are frequently generated[2]. Because these isomers possess identical molecular weights and highly similar physical properties, standard analytical techniques like 1D

<sup>1</sup>H NMR or low-resolution mass spectrometry are insufficient for definitive structural confirmation[3].

This guide objectively compares the resolving power of advanced analytical techniques and provides a self-validating experimental protocol to guarantee the precise regiochemical assignment of **2-Methyl-3-nitroquinoline**.

## Comparative Analysis of Structural Confirmation Techniques

To establish a scientifically rigorous proof of structure, an orthogonal analytical approach is required. Relying on a single method introduces a high risk of mischaracterization.

### High-Resolution Mass Spectrometry (HRMS) vs. Isomeric Ambiguity

HRMS (via ESI-TOF) is exceptional for confirming the empirical formula (

) by measuring the exact mass of the

ion (Calculated: 189.0664). However, HRMS provides zero regiochemical resolution. It cannot distinguish **2-Methyl-3-nitroquinoline** from its isobaric isomers. Therefore, while HRMS is a mandatory prerequisite for structural validation, it must be coupled with spatial analytical techniques.

### 1D NMR vs. 2D NMR (HMBC/HSQC)

While 1D

<sup>1</sup>H and

<sup>13</sup>C NMR provide the electronic environment of the protons and carbons, the data can be ambiguous due to signal overlap in the aromatic region (7.50–8.80 ppm)[4].

- The Causality of 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this structural confirmation. By observing long-range (

and

) scalar couplings between the C-2 methyl protons and the quinoline core carbons, we can

mathematically lock the methyl group to the C-2 position. If the methyl group were at C-4, the HMBC cross-peaks would fundamentally shift to correlate with C-4a and C-3, creating a self-validating system where only one structure can satisfy the 2D dataset.

## Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the gold standard for absolute structural and stereochemical confirmation[5]. It provides a direct 3D electron density map. However, it is limited by the requirement to grow high-quality single crystals, making it less suitable for high-throughput batch validation compared to 2D NMR.

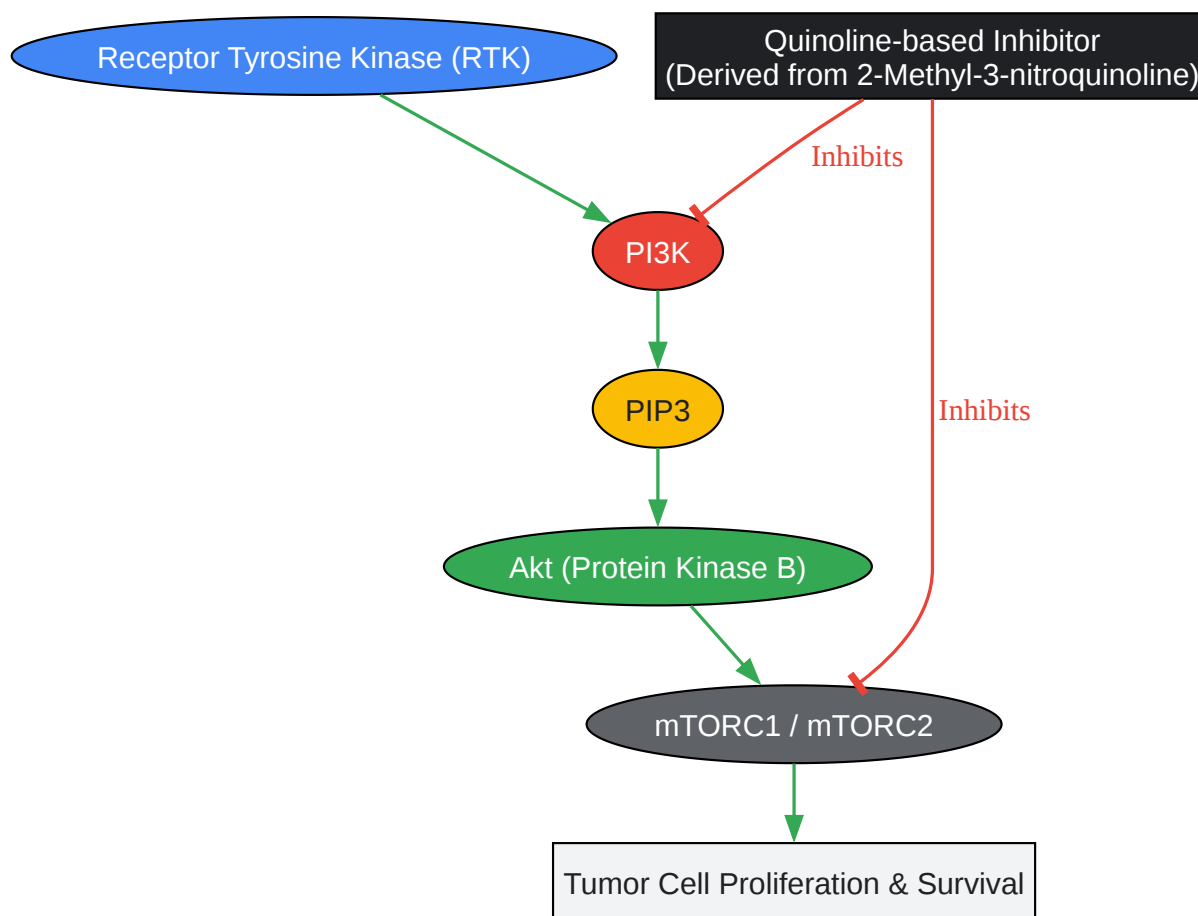
## Quantitative Data Presentation: Isomer Resolution

The following table summarizes the diagnostic analytical signals used to differentiate **2-Methyl-3-nitroquinoline** from its most common synthetic regioisomer, 4-Methyl-3-nitroquinoline.

Analytical Parameter	2-Methyl-3-nitroquinoline	4-Methyl-3-nitroquinoline	Diagnostic Resolving Power
HRMS (ESI+)	m/z 189.0664	m/z 189.0664	None (Isobaric)
H NMR (Methyl Group)	~2.85 ppm (s, 3H)	~2.65 ppm (s, 3H)	Low (Subject to concentration/solvent shifts)
H NMR (Aromatic Core)	H-4 singlet at ~8.65 ppm	H-2 singlet at ~9.15 ppm	High (H-2 is heavily deshielded by adjacent N and )
C NMR (Methyl Carbon)	~25.2 ppm	~15.8 ppm	High (Steric compression effects)
HMBC Correlations	Methyl protons C-2, C-3, N	Methyl protons C-4, C-3, C-4a	Absolute (Maps the exact carbon skeleton)
FT-IR (stretch)	~1520 (asym), 1345 (sym)	~1525 (asym), 1350 (sym)	Low (Overlapping vibrational bands)

## Visualizing the Workflows and Mechanisms

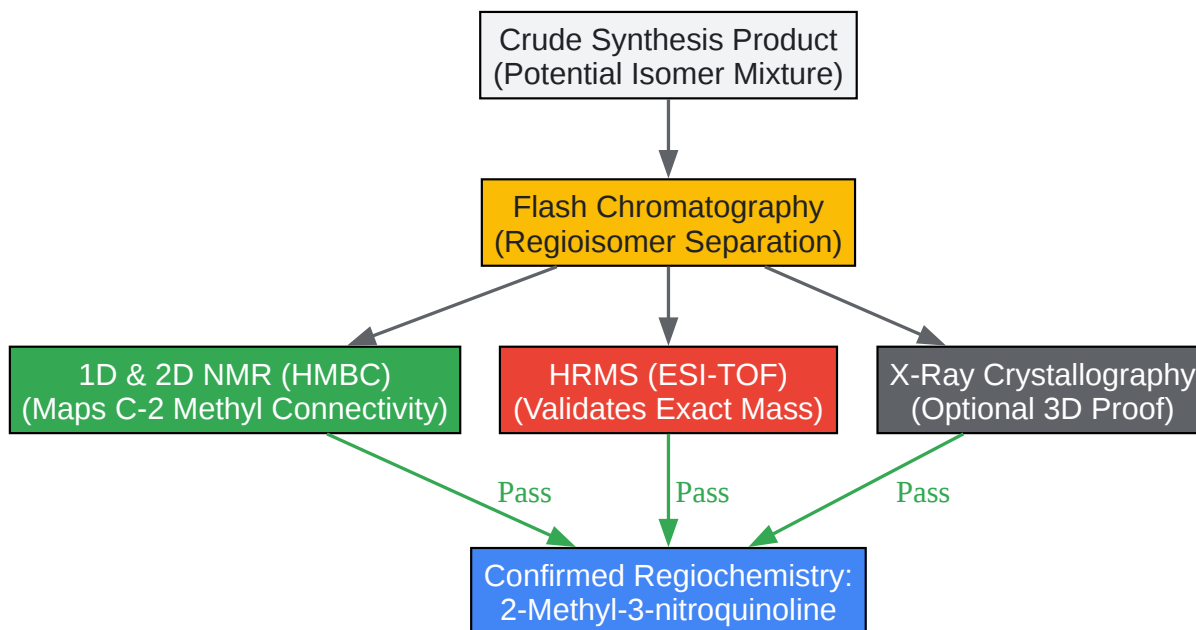
To contextualize the importance of this compound, the following diagram illustrates how **2-Methyl-3-nitroquinoline** derivatives act within the PI3K/Akt/mTOR signaling pathway<sup>[1]</sup>.



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Caption: Mechanism of action for **2-Methyl-3-nitroquinoline** derivatives inhibiting the PI3K/mTOR pathway.

## Analytical Validation Workflow



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Caption: Orthogonal analytical workflow ensuring self-validating structural confirmation.

## Experimental Protocols: Self-Validating Analytical Methodology

To ensure maximum trustworthiness and reproducibility, follow this step-by-step protocol for the structural confirmation of **2-Methyl-3-nitroquinoline**<sup>[4]</sup>.

### Phase 1: Sample Preparation

- Purification: Purify the crude synthesized product via silica gel flash column chromatography (Hexane/EtOAc gradient, typically 10:1 to 5:1) to remove unreacted precursors and isomeric byproducts.
- Drying: Dry the purified fraction under high vacuum (0.1 mbar) at 40°C for 12 hours to remove all residual solvents (EtOAc and Hexane signals can obscure the aliphatic NMR region).

- Solvent Selection: Dissolve 15 mg of the highly pure solid in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

## Phase 2: NMR Acquisition (The Core Causality Check)

- 1D  
  
H NMR (400 MHz): Acquire a standard proton spectrum.
  - Validation Check: Locate the characteristic singlet for the C-2 methyl group at ~2.85 ppm. Ensure the integration is exactly 3.0 relative to the isolated aromatic H-4 singlet at ~8.65 ppm.
- 1D  
  
C NMR (100 MHz): Acquire a carbon spectrum with proton decoupling.
  - Validation Check: Confirm the presence of 10 distinct carbon signals. The methyl carbon must appear near 25.2 ppm.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
  - Execution: Set the long-range coupling delay to optimize for 100 Hz.
  - Self-Validating Logic: Trace the cross-peak from the methyl protons (2.85 ppm) on the F2 axis to the F1 carbon axis. You must observe correlations to the quaternary carbon at ~155 ppm (C-2) and the nitro-bearing quaternary carbon at ~144 ppm (C-3). If correlations point to an unsubstituted CH carbon, the compound is an isomer, and the batch must be rejected.

## Phase 3: HRMS Validation

- Preparation: Dilute 10

L of the NMR sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

- Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode.
- Validation Check: The base peak must be the ion at  $m/z$  189.0664 (5 ppm mass error). Isotopic distribution must match the theoretical pattern for

## Conclusion

The structural confirmation of **2-Methyl-3-nitroquinoline** cannot rely on exact mass or 1D proton NMR alone due to the high probability of isobaric regioisomer formation during classical synthesis. By employing a self-validating orthogonal approach—anchored by 2D HMBC NMR to map the exact spatial connectivity of the methyl group—researchers can confidently advance this critical intermediate into the downstream synthesis of targeted PI3K/mTOR therapeutics.

## References

- Synthesis of 4-chloro-6-methoxy-**2-methyl-3-nitroquinoline** Atlantis Press (Advances in Computer Science Research)[[Link](#)]
- Palladium-Catalyzed Asymmetric Hydrogenation of 3-Phthalimido Substituted Quinolines - Supporting Information Royal Society of Chemistry (RSC)[[Link](#)]
- Phosphonylation of 2-Amino- and 2-Amido-3-bromopyridines and 2-Amino-3-chloroquinoxalines with Triethyl Phosphite ResearchGate[[Link](#)]

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